molecular formula C7H7N5 B2649176 6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 114834-09-2

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2649176
CAS RN: 114834-09-2
M. Wt: 161.168
InChI Key: WAQXCJDLNSZZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has been studied for its potential use in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases . The compound is part of a class of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms .


Synthesis Analysis

The synthesis of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves methods of preparing said compounds, intermediate compounds useful for preparing said compounds . The synthesis process often involves amination reactions .


Molecular Structure Analysis

The molecular structure of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine is characterized by a pyrazole ring attached to a pyrimidine ring. The molecular formula is C5H5N5 and the molecular weight is 135.1267 .

properties

IUPAC Name

6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQXCJDLNSZZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Synthesis routes and methods I

Procedure details

In sealed tube, 180 mg of 6-chloro-4-(1-pyrazolyl)pyrimidine and 2.5 ml of concentrated ammonium hydroxide were warmed at 140° C. for 30 hours. The reaction mixture was dissolved in methylene chloride, and washed with water. The organic fraction was dried over anhydrous sodium sulfute, and distilled off. A residue was recrystallized from methanol to yield 148 mg of 6-amino-4-(1-pyrazolyl)pyrimidine, a flaking crystal having a melting point of 236.5°-237° C.,
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.31 g, 7.25 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 24 h. The reaction was stored at room temperature for 4 days. The solid precipitate was filtered and dried to give 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (1.15 g, 98% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.53 (1H, dd, J=2.52, 0.50 Hz), 8.30 (1H, d, J=0.76 Hz), 7.82 (1H, d, J=1.01 Hz), 7.19 (2H, br. s.), 6.88 (1H, d, J=1.01 Hz), 6.55 (1H, dd, J=2.64, 1.64 Hz). LCMS: RT=0.52 min, MH+=162.1.
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